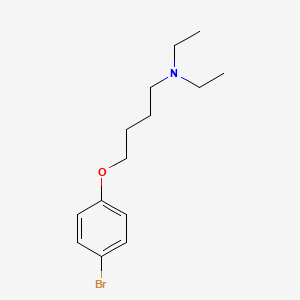![molecular formula C12H12N2O5 B3846861 methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate](/img/structure/B3846861.png)
methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate
Vue d'ensemble
Description
Methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate, also known as MNB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a building block for the synthesis of novel compounds with potential pharmaceutical activity. In materials science, methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery. In organic synthesis, methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate has been used as a starting material for the synthesis of various compounds due to its reactivity towards nucleophiles.
Mécanisme D'action
The mechanism of action of methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate is not well understood, but it is believed to involve the inhibition of enzymes involved in the inflammatory response and cancer cell proliferation. methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which are overexpressed in cancer cells.
Biochemical and Physiological Effects
methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In vitro studies have shown that methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate inhibits the production of prostaglandins and cytokines involved in the inflammatory response. In vivo studies have shown that methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate reduces inflammation in animal models of arthritis and colitis. methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In vitro studies have shown that methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate induces cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate reduces tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate in lab experiments is its high purity and stability, which allows for reproducible results. methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate in lab experiments is its potential toxicity, which requires careful handling and disposal. methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate also has limited solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate. One direction is the development of methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate-based compounds with improved anti-inflammatory and anti-cancer activity. This could involve modifying the structure of methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate to increase its potency and selectivity towards specific targets. Another direction is the use of methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate as a building block for the synthesis of novel materials with potential applications in drug delivery and catalysis. This could involve the synthesis of methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate-based MOFs with improved properties. Finally, the study of the mechanism of action of methyl 3-[(4-nitrobenzoyl)amino]-2-butenoate could provide insights into the regulation of the inflammatory response and cancer cell proliferation, which could lead to the development of new therapeutic strategies.
Propriétés
IUPAC Name |
methyl (E)-3-[(4-nitrobenzoyl)amino]but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-8(7-11(15)19-2)13-12(16)9-3-5-10(6-4-9)14(17)18/h3-7H,1-2H3,(H,13,16)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYKWONYWDQIHW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-nitro-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}benzohydrazide](/img/structure/B3846798.png)
![1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3846805.png)
![N,N-diethyl-2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]ethanamine](/img/structure/B3846824.png)
![3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846836.png)
![ethyl 4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3846840.png)

![4-[5-(3-phenoxyphenoxy)pentyl]morpholine](/img/structure/B3846851.png)
![2-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B3846856.png)
![4-[6-(2-methoxyphenoxy)hexyl]morpholine](/img/structure/B3846866.png)
![1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B3846870.png)
![phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B3846876.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B3846881.png)